molecular formula C16H22N6O2 B1262497 2-[[4-(4-Methoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol

2-[[4-(4-Methoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol

Cat. No. B1262497
M. Wt: 330.38 g/mol
InChI Key: QDGWCTLLQIUYEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[4-(4-methoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol is a member of methoxybenzenes and a substituted aniline.

Scientific Research Applications

Molecular and Crystal Structure Analysis

  • Research has focused on the crystal and molecular structure of related triazine compounds, with studies detailing their symmetry and conformation. For example, Dolzhenko et al. (2011) analyzed a related triazine derivative, describing its monoclinic symmetry and boat conformation in its crystalline form (Dolzhenko, Tan, Koh, Dolzhenko, & Chui, 2011).

Antimicrobial Applications

  • Some derivatives of triazines have been synthesized and evaluated for their antimicrobial properties. Patel, Agravat, and Shaikh (2011) synthesized pyridine derivatives and tested them for activity against bacteria and fungi, finding variable and modest activity (Patel, Agravat, & Shaikh, 2011).

Synthesis of Novel Compounds

  • Researchers have developed new methods to synthesize derivatives of triazines. Sañudo, Marcaccini, Basurto, and Torroba (2006) described a method to create a new class of pseudopeptidic triazines, highlighting their potential applications in various fields (Sañudo, Marcaccini, Basurto, & Torroba, 2006).

Potential Inhibitors in Drug Design

  • The structure of triazines is being explored for their potential as inhibitors in drug design. Mackenzie and Stevens (1972) discussed 1,2,3-benzotriazin-4(3H)-ones with triazinyl substituents, focusing on their potential as irreversible inhibitors in therapeutic applications (Mackenzie & Stevens, 1972).

Chemical Reactions and Transformations

  • There is interest in the chemical reactions and transformations of triazine compounds. For instance, Yanagiya, Yasumoto, and Kurabayashi (1973) studied the cyclotrimerization of aliphatic nitriles in the presence of alcohols, examining the formation of triazines and their subsequent rearrangement to form other compounds (Yanagiya, Yasumoto, & Kurabayashi, 1973).

properties

Product Name

2-[[4-(4-Methoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol

Molecular Formula

C16H22N6O2

Molecular Weight

330.38 g/mol

IUPAC Name

2-[[4-(4-methoxyanilino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]amino]ethanol

InChI

InChI=1S/C16H22N6O2/c1-24-13-6-4-12(5-7-13)18-15-19-14(17-8-11-23)20-16(21-15)22-9-2-3-10-22/h4-7,23H,2-3,8-11H2,1H3,(H2,17,18,19,20,21)

InChI Key

QDGWCTLLQIUYEH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCCO)N3CCCC3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[[4-(4-Methoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol
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2-[[4-(4-Methoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol
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2-[[4-(4-Methoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol

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